REACTION_CXSMILES
|
[NH2:1][C:2](=S)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:9][NH2:10].O.O=[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:14]=O>C(O)C>[C:16]1([C:13]2[N:1]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:9]=[N:10][CH:14]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)=S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
O.O=C(C=O)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at r.t. under N2
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 10 ml CH2Cl2
|
Type
|
CUSTOM
|
Details
|
purified by BIOTAGE® with 0-20% EtOAc in CH2Cl2
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(N=NC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |